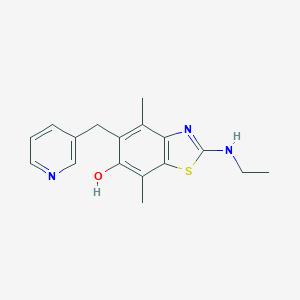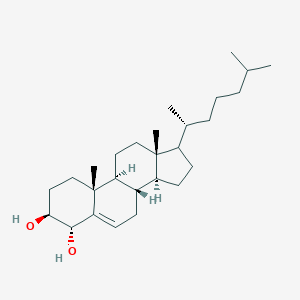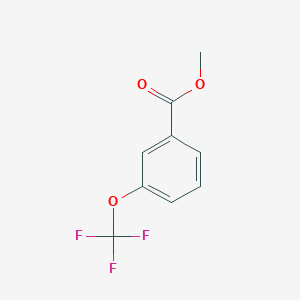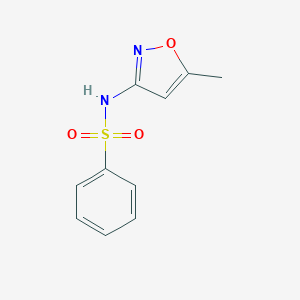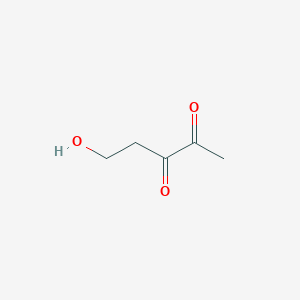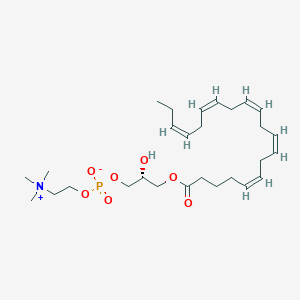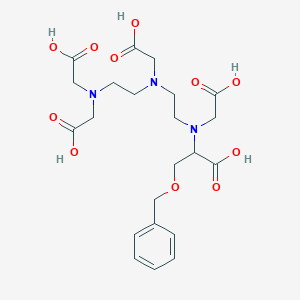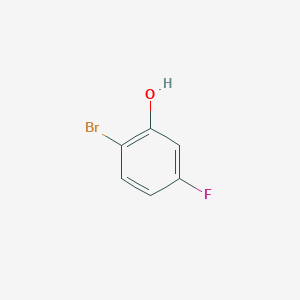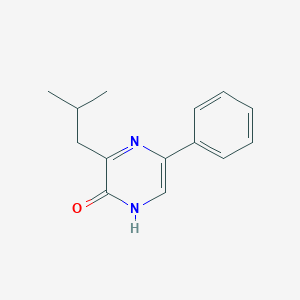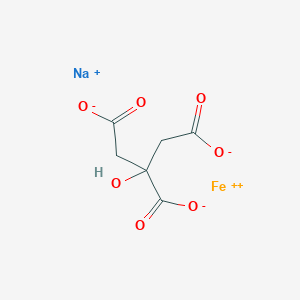
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) is a chemical compound that has gained significant attention in scientific research because of its potential applications in medicine and biotechnology. Also known as iron (II) citrate, this compound is a coordination complex that consists of a central iron ion surrounded by citrate ligands.
Mecanismo De Acción
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) exerts its biological effects through various mechanisms. It can act as an iron supplement, providing the body with the necessary iron ions for various physiological processes. Additionally, it can scavenge free radicals and prevent oxidative damage to cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has several biochemical and physiological effects. It has been shown to increase hemoglobin levels in the blood, which can help treat anemia. It can also improve the absorption of iron in the intestines, making it an effective iron supplement. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, which can have a protective effect against various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it an accessible compound for researchers. Additionally, it has a wide range of potential applications, making it a versatile compound for various research fields. However, its solubility in water can make it difficult to work with in certain experiments, and its stability can be affected by changes in pH and temperature.
Direcciones Futuras
There are several future directions for research on sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+). One potential area of research is its use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, its antimicrobial properties make it a potential candidate for the development of new antibiotics. Finally, its antioxidant and anti-inflammatory properties make it a promising compound for the treatment of various diseases that involve oxidative stress and inflammation.
In conclusion, sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) is a chemical compound that has significant potential in medicine and biotechnology. Its synthesis is relatively simple, and it has a wide range of potential applications. Its biological effects are well-documented, and it has several advantages for lab experiments. There are several future directions for research on this compound, and it is likely to continue to be an important area of study in the future.
Métodos De Síntesis
The synthesis of sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) involves the reaction of iron(Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)) chloride with sodium citrate in an aqueous solution. The resulting product is a greenish-blue crystalline solid that is soluble in water and has a slightly acidic taste. The synthesis of this compound is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
144314-88-5 |
|---|---|
Nombre del producto |
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
Fórmula molecular |
C6H5FeNaO7 |
Peso molecular |
267.93 g/mol |
Nombre IUPAC |
sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
InChI |
InChI=1S/C6H8O7.Fe.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 |
Clave InChI |
KXFFQVUPQCREHA-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Fe+2] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



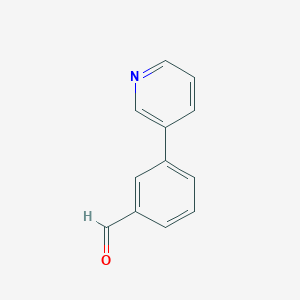
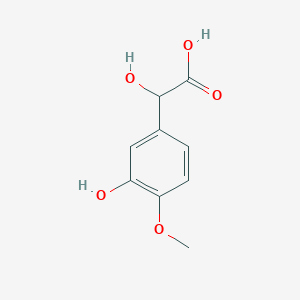
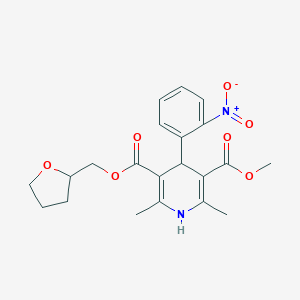
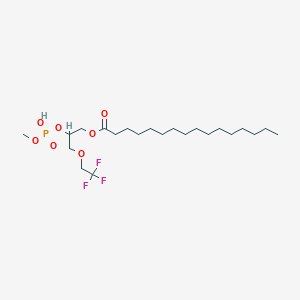
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
